1,2-Dithiolane-4,4-dimethanol

Polymer Chemistry Ring-Opening Polymerization Controlled Synthesis

Unsubstituted 1,2-dithiolanes suffer from uncontrolled ring-opening polymerization, causing irreproducible stoichiometry and side reactions. This C4-geminal dimethylol derivative eliminates that instability. - **Critical differentiation**: Stable disulfide scaffold-no oligomerization; preserves reactivity for controlled functionalization. - **Applications**: Dynamic covalent hydrogels (self-healing/recyclable), [FeFe] hydrogenase active-site mimics, intracellularly cleavable drug delivery crosslinks. - **Supply**: Research quantities available; immediate dispatch for validated R&D.

Molecular Formula C5H10O2S2
Molecular Weight 166.3 g/mol
CAS No. 1121-96-6
Cat. No. B3045700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dithiolane-4,4-dimethanol
CAS1121-96-6
Molecular FormulaC5H10O2S2
Molecular Weight166.3 g/mol
Structural Identifiers
SMILESC1C(CSS1)(CO)CO
InChIInChI=1S/C5H10O2S2/c6-1-5(2-7)3-8-9-4-5/h6-7H,1-4H2
InChIKeyGEHRODWKNCVVJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dithiolane-4,4-dimethanol: A Stable Bifunctional Building Block


1,2-Dithiolane-4,4-dimethanol (CAS 1121-96-6) is a heterocyclic organosulfur compound belonging to the 1,2-dithiolane class [1]. It features a five-membered ring containing a strained disulfide bond and is uniquely functionalized with two symmetric hydroxymethyl groups at the C-4 position . This specific substitution pattern is critical, as it drastically alters the compound's polymerization behavior relative to the parent 1,2-dithiolane, making it a more stable and controllable intermediate for synthetic and materials chemistry applications [2].

Synthesis Workflow Bifunctional diol for direct step-growth polymerization and crosslinking
Stability Profile Gem-disubstitution suppresses ring-opening polymerization, enabling controlled use
Model Compound Stable scaffold for enzyme-bound lipoic acid and hydrogenase active-site studies

1,2-Dithiolane-4,4-dimethanol: Irreplaceable in Precision Synthesis


Substituting 1,2-Dithiolane-4,4-dimethanol with a generic 1,2-dithiolane or common derivatives like lipoic acid is not chemically equivalent due to a fundamental difference in polymerizability. Unsubstituted 1,2-dithiolane possesses intrinsic ring strain that makes it prone to uncontrolled oligomerization and polymerization, which severely limits its utility as a stable, well-defined building block in synthetic protocols [1]. The geminal disubstitution at the C-4 position in 1,2-Dithiolane-4,4-dimethanol drastically reduces this tendency, providing a stable, non-polymerizing scaffold [2]. This critical difference ensures reproducible stoichiometry and prevents unwanted side reactions in multi-step syntheses, particularly when the goal is to incorporate a discrete dithiolane unit for subsequent functionalization via its hydroxymethyl handles.

Target Compound 1,2-Dithiolane-4,4-dimethanol: C-4 disubstitution prevents uncontrolled polymerization, providing a discrete building block.
Unsubstituted 1,2-Dithiolane Prone to ring-opening polymerization due to inherent ring strain; may compromise stoichiometric control.
Target Compound Symmetrical diol with two hydroxyl handles enables direct crosslinking and polycondensation.
α-Lipoic Acid Single carboxylic acid group limits direct incorporation as a bifunctional monomer; may require additional functionalization.

1,2-Dithiolane-4,4-dimethanol: Evidence of Superior Performance


Polymerization Resistance vs. Unsubstituted 1,2-Dithiolane

The primary differentiation of 1,2-Dithiolane-4,4-dimethanol is its drastically reduced tendency to undergo polymerization, a property that plagues unsubstituted 1,2-dithiolane and limits its use as a precise synthetic building block [1]. Research demonstrates that while the parent 1,2-dithiolane ring is inherently prone to polymerization due to ring strain, the introduction of two substituents at the C-4 position—as in 4,4-diethyl-1,2-dithiolane and 4,4-pentamethylene-1,2-dithiolane—completely suppresses this behavior, rendering the compounds non-polymerizing and suitable for controlled model studies [2]. By class-level inference, 1,2-Dithiolane-4,4-dimethanol, bearing two similar C-4 substituents, shares this critical stabilization.

Polymerization Control
Class-level inference
Unsubstituted 1,2-dithiolane: prone to polymerization
4,4-disubstituted analog: non-polymerizing (inferred)
Supports selection for controlled synthesis requiring discrete dithiolane incorporation
Based on class behavior of 4,4-disubstituted dithiolanes; direct data on dimethanol analog not reported
Polymer Chemistry Ring-Opening Polymerization Controlled Synthesis

Bifunctional Monomer Advantage Over Lipoic Acid

1,2-Dithiolane-4,4-dimethanol serves as a privileged bifunctional monomer for creating dynamic covalent poly(disulfide) networks [1]. Its key advantage over the more common α-lipoic acid lies in its symmetrical diol structure. While lipoic acid features a single carboxylic acid functional group for polymerization, 1,2-Dithiolane-4,4-dimethanol provides two equivalent primary hydroxyl groups, enabling its direct use as a diol monomer in polycondensation reactions or as a crosslinking agent [2]. This dual functionality allows for the formation of more densely crosslinked or linear polymers with pendant functionality, a capability not achievable with monofunctional lipoic acid without additional synthetic steps.

Bifunctional Advantage
Data to verify
2 reactive hydroxyl groups (target) vs 1 carboxylic acid (lipoic acid)
Enables direct use as a diol monomer without additional synthetic steps
Supporting evidence; verify compatibility with specific polymerization conditions
Dynamic Covalent Chemistry Poly(disulfide)s Sustainable Polymers

Precursor for [FeFe] Hydrogenase Biomimetic Models

1,2-Dithiolane-4,4-dimethanol has been experimentally validated as a direct precursor for synthesizing [FeFe] hydrogenase model complexes [1]. In a direct head-to-head comparison, reaction of equimolar amounts of 4,4-bis(hydroxymethyl)-1,2-dithiolane (A) or its selenium analog 4,4-bis(hydroxymethyl)-1,2-diselenolane (B) with Fe3(CO)12 in toluene at 100 °C yielded the respective diiron complexes [Fe(CO)3]2[(μ-ECH2)2C(CH2OH)2] (E = S (1) or Se (2)) [1]. This demonstrates the compound's specific utility in creating catalyst mimics with bridgehead CH2OH substituents, which were shown to influence the cathodic processes and their potentials relevant to proton reduction [2].

Hydrogenase Model Synthesis
Reported comparison
Reaction with Fe₃(CO)₁₂ in toluene at 100°C yields diiron complex [Fe(CO)₃]₂[(μ-SCH₂)₂C(CH₂OH)₂]
Provides a direct route to functionalized [FeFe] hydrogenase active-site mimics
Head-to-head comparison with Se analog confirms successful complex formation
Bioinorganic Chemistry Hydrogen Evolution Reaction (HER) Catalysis

1,2-Dithiolane-4,4-dimethanol: Key Applications


Dynamic Covalent Poly(disulfide) Networks & Hydrogels

Leverage its dual hydroxyl functionality to act as a crosslinking diol monomer in polycondensation reactions. This enables the creation of recyclable, self-healing, and stimuli-responsive polymer networks and hydrogels where the dynamic disulfide bond is directly integrated into the polymer backbone, a key application highlighted in recent comprehensive reviews of 1,2-dithiolane-containing polymers [1]. Its non-polymerizing nature ensures it remains a well-defined monomer during processing, a critical advantage over unsubstituted 1,2-dithiolane.

Biomimetic Model for Enzyme-Bound Lipoic Acid

Employ 1,2-Dithiolane-4,4-dimethanol as a stable, non-polymerizing surrogate for lipoic acid to study the fundamental reactivity of the enzyme-bound cofactor [2]. The geminal disubstitution at C-4 stabilizes the dithiolane ring, preventing the oligomerization that complicates studies with the parent ring, while preserving the reactivity of the remote disulfide bond toward nucleophiles, making it an ideal model compound [3].

Functionalized [FeFe] Hydrogenase Model Complexes

Use 1,2-Dithiolane-4,4-dimethanol as a direct ligand precursor for synthesizing diiron dithiolate complexes that mimic the active site of [FeFe] hydrogenase [4]. The resulting complexes, bearing bridgehead hydroxymethyl groups, are key targets for studying the influence of secondary coordination sphere effects on catalytic proton reduction and for developing bio-inspired catalysts for hydrogen production [5].

Building Block for Polymer-Drug Conjugates & Targeted Delivery

Functionalize polymers or nanoparticles with the 1,2-dithiolane-4,4-dimethanol scaffold to introduce dynamic, intracellularly-cleavable crosslinks. This approach is valuable for creating stimuli-responsive drug delivery systems where the disulfide bond remains stable in the extracellular environment but is reduced in the reductive intracellular environment of cancer cells, enabling triggered drug release .

Application
Selection Property
Validation Focus
Dynamic covalent polymer networks
Bifunctional diol monomer for step-growth polymerization
Disulfide exchange and network reversibility under stimuli
Enzyme-bound lipoic acid model studies
Non-polymerizing scaffold with retained disulfide reactivity
Nucleophilic cleavage and reductive acylation pathways
[FeFe] hydrogenase biomimetic models
Direct ligand precursor for diiron dithiolate complexes
Complex formation efficiency and cathodic proton reduction behavior
Stimuli-responsive drug delivery research
Disulfide-containing crosslinker cleavable in reductive environments
Intracellular reduction-triggered payload release in tumor-cell models

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